molecular formula C9H14Cl2N2O4 B8579338 4-chloro-2-(pyrrolidin-1-ylmethyl)-1H-pyrrole;perchloric acid CAS No. 62380-70-5

4-chloro-2-(pyrrolidin-1-ylmethyl)-1H-pyrrole;perchloric acid

Cat. No. B8579338
CAS RN: 62380-70-5
M. Wt: 285.12 g/mol
InChI Key: XAADOFSAMXXKBP-UHFFFAOYSA-N
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Patent
US04048191

Procedure details

A suspension of 114.4 g. (0.404 mole) of the product of Example V in 1 l of ethyl acetate is shaken with 1.2 g of platinum oxide under an initial hydrogen pressure of 48 psi. After being shaken for 72 hours, the reaction mixture is filtered and the filter cake is washed exhaustively with ethyl acetate. The filtrate is evaporated to give 4-chloro- 2-(1-pyrrolidinomethyl)pyrrole perchlorate as a brown oil.
Name
product
Quantity
0.404 mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1]([O-:5])(=[O:4])(=[O:3])=[O:2].[Cl:6][C:7]1[CH:8]=[C:9]([CH:12]=[N+:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)[NH:10][CH:11]=1>C(OCC)(=O)C.[Pt]=O>[Cl:1]([OH:5])(=[O:4])(=[O:3])=[O:2].[Cl:6][C:7]1[CH:8]=[C:9]([CH2:12][N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)[NH:10][CH:11]=1 |f:0.1,4.5|

Inputs

Step One
Name
product
Quantity
0.404 mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-].ClC=1C=C(NC1)C=[N+]1CCCC1
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Stirring
Type
CUSTOM
Details
After being shaken for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 114.4 g
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
WASH
Type
WASH
Details
the filter cake is washed exhaustively with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
Cl(=O)(=O)(=O)O.ClC=1C=C(NC1)CN1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.